An In-depth Technical Guide to 1,3-Bis(methoxymethyl)benzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3-Bis(methoxymethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(methoxymethyl)benzene, also known as α,α'-dimethoxy-m-xylene, is an aromatic ether that holds significant potential as a versatile building block and crosslinking agent in various fields of chemical synthesis. Its unique structure, featuring a benzene ring substituted at the 1 and 3 positions with methoxymethyl groups, imparts a combination of aromatic rigidity and ethereal flexibility. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1,3-bis(methoxymethyl)benzene, offering valuable insights for researchers and professionals in organic chemistry, polymer science, and drug development.
Chemical and Physical Properties
1,3-Bis(methoxymethyl)benzene is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(methoxymethyl)benzene | [PubChem][1] |
| Synonyms | .alpha.,.alpha.-Dimethoxy-m-xylene, m-Xylylene glycol dimethyl ether | [PubChem][1] |
| CAS Number | 22072-45-3 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₄O₂ | [PubChem][1] |
| Molecular Weight | 166.22 g/mol | [PubChem][1] |
| Boiling Point | 137 °C at 7 mmHg | [Tokyo Chemical Industry Co., Ltd.][2] |
| Density | 1.22 g/cm³ (20/20) | [Tokyo Chemical Industry Co., Ltd.][2] |
| Refractive Index | 1.50 | [Tokyo Chemical Industry Co., Ltd.][2] |
| Solubility | Soluble in common organic solvents such as ethanol and ether; limited solubility in water.[3] |
Spectroscopic Data
The structural elucidation of 1,3-bis(methoxymethyl)benzene is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 4H, Ar-H), 4.48 (s, 4H, Ar-CH₂-O), 3.39 (s, 6H, O-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 128.5, 127.8, 127.0 (Ar-C), 74.5 (Ar-CH₂-O), 58.2 (O-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-O-C stretching of the ether linkages, and C=C stretching of the benzene ring.
Mass Spectrometry (MS)
The mass spectrum shows a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound.
Synthesis and Purification
The most common and efficient method for the synthesis of 1,3-bis(methoxymethyl)benzene is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihalide with a methoxide source.
Synthesis Workflow
Caption: Williamson ether synthesis of 1,3-bis(methoxymethyl)benzene.
Experimental Protocol: Synthesis of 1,3-Bis(methoxymethyl)benzene
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2 equivalents) to anhydrous methanol. The reaction is exothermic and generates hydrogen gas, so proper precautions must be taken.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of 1,3-bis(bromomethyl)benzene (1 equivalent) in anhydrous methanol or tetrahydrofuran (THF) dropwise at room temperature.[4]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,3-bis(methoxymethyl)benzene.
Reactivity and Chemical Behavior
The chemical reactivity of 1,3-bis(methoxymethyl)benzene is primarily governed by the benzylic ether linkages.
-
Cleavage of Ether Linkages: The methoxymethyl groups can be cleaved under various conditions:
-
Acidic Hydrolysis: Treatment with strong acids can lead to the formation of the corresponding diol, 1,3-bis(hydroxymethyl)benzene.[5]
-
Hydrogenolysis: Catalytic hydrogenolysis (e.g., using H₂/Pd-C) can cleave the benzyl C-O bond to yield 1,3-dimethylbenzene (m-xylene) and methanol.[6]
-
Lewis Acids: Lewis acids such as boron trichloride (BCl₃) can also be employed for the selective cleavage of benzyl ethers under mild conditions.[7][8]
-
The general reactivity of benzyl ethers makes 1,3-bis(methoxymethyl)benzene a useful precursor for the controlled release of functional groups in multi-step syntheses.
Applications
The bifunctional nature of 1,3-bis(methoxymethyl)benzene makes it a valuable component in polymer chemistry and organic synthesis.
Polymer Chemistry
-
Crosslinking Agent: The two methoxymethyl groups can react with various functional groups, making it an effective crosslinking agent for polymers such as epoxy resins and polyamides. This crosslinking can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials.[9][10]
-
Monomer for Polycondensation: It can be used as a monomer in polycondensation reactions to introduce flexible ether linkages into the polymer backbone.
Organic Synthesis
-
Protecting Group Chemistry: The methoxymethyl groups can serve as protecting groups for diols. The relative stability of benzyl ethers and the various methods for their cleavage allow for their strategic use in complex molecule synthesis.[11]
-
Intermediate for Functional Materials: 1,3-Bis(methoxymethyl)benzene can be a starting material for the synthesis of more complex molecules with applications in materials science, such as the preparation of ligands for metal complexes or the synthesis of functionalized aromatic compounds.
Safety and Handling
Conclusion
1,3-Bis(methoxymethyl)benzene is a versatile chemical compound with a range of potential applications stemming from its unique bifunctional aromatic ether structure. Its utility as a crosslinking agent, a monomer in polymerization, and an intermediate in organic synthesis makes it a valuable tool for researchers and developers in various scientific disciplines. A thorough understanding of its chemical properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel materials and complex molecules.
References
-
PubChem. 1,3-Bis(methoxymethyl)benzene. National Center for Biotechnology Information. [Link]
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Pore, V. H., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5188–5192.
-
Organic Chemistry Portal. (n.d.). Benzyl Ether Cleavage. [Link]
- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
- CymitQuimica. (n.d.). CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene.
- NOVA Chemicals. (2024, July 18).
- Fisher Scientific. (2023, September 27).
- TCI Chemicals. (2025, April 2).
- Sigma-Aldrich. (2025, April 24).
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions.
- PubChem. (n.d.). 1,3-Bis(methoxymethyl)benzene.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Fluorochem Ltd. (2024, December 19).
- ChemicalBook. (2023, June 10). 1,3-BIS(METHOXYMETHYL)BENZENE | 22072-45-3.
- Cheméo. (n.d.). Benzene, 1,3-bis(1,1-dimethylethyl)-2-methoxy-5-methyl- (CAS 1518-53-2).
- The Royal Society of Chemistry. (2011). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in.
- ChemicalBook. (n.d.). 1,3,5-Tris(bromomethyl)benzene synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,3-Bis(methoxymethoxy)benzene | 57234-29-4.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- MDPI. (2025, August 22). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.
- Sigma-Aldrich. (n.d.). 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR.
- ChemicalBook. (n.d.). 1,4-Bis(methoxymethyl)benzene(6770-38-3) 1H NMR spectrum.
- CymitQuimica. (n.d.). CAS 6770-38-3: 1,4-bis(methoxymethyl)-benzene.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- iChemical. (n.d.). (Methoxymethyl)benzene, CAS No. 538-86-3.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Datta, R., & Hondeveld, M. G. J. (n.d.). The effect of 1,3 bis (citraconimidomethyl)benzene in silica containing compounds. Kgk-kautschuk Gummi Kunststoffe.
- TCI (Shanghai) Development Co., Ltd. (n.d.). 1,3-Bis(methoxymethoxy)benzene 57234-29-4.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Made-in-China.com. (n.d.). Crosslinking Agent 1, 3-Bis (tert-butylperoxyisopropyl) Benzene as Rubber Additive (BIPB).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Google Patents. (n.d.). US9493631B2 - Epoxy resin composition for transparent sheets and cured product thereof.
- Chemsrc. (2025, August 20). 1,4-Bis(methoxymethyl)benzene | CAS#:6770-38-3.
- Thermo Fisher Scientific. (n.d.). Bismaleimide Crosslinkers - (BMOE, BMB and BMH).
- Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL.
- ResearchGate. (n.d.). The effect of 1,3-(bis citraconimidomethyl)Benzene on the reversion of cured ethylene-propylene-diene monomer (EPDM) rubber using semi-efficient vulcanisation (SEV)
- ResearchGate. (n.d.). Chemical formula of the epoxy resin 1,3-bis(2,3-epoxypropoxy)-benzene.
Sources
- 1. 1,3-Bis(methoxymethyl)benzene | C10H14O2 | CID 6430775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (methoxymethyl)- [webbook.nist.gov]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. (Methoxymethyl)benzene, CAS No. 538-86-3 - iChemical [ichemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,3-BIS(METHOXYMETHYL)BENZENE | 22072-45-3 [chemicalbook.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Epoxy Crosslinker: The Application as a âCrosslinking Agentâ for Epoxy Resins | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 10. ineosopen.org [ineosopen.org]
- 11. researchgate.net [researchgate.net]
